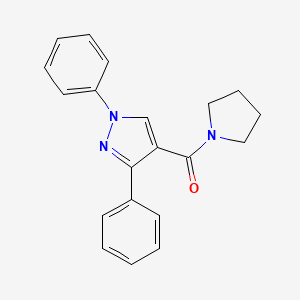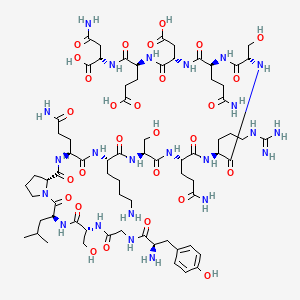![molecular formula C26H25F2N7O2 B12457302 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and Pd/C are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound’s stability and unique properties make it a candidate for use in industrial applications, such as the development of new materials.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound’s fluorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide: This compound is used for chiral derivatization and has similar fluorophenyl groups.
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III): Known for its use in OLEDs, this compound also contains fluorophenyl groups.
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide is unique due to its combination of triazinyl and fluorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H25F2N7O2 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C26H25F2N7O2/c1-3-37-22-15-9-8-14-21(22)30-23(36)16(2)29-24-33-25(31-19-12-6-4-10-17(19)27)35-26(34-24)32-20-13-7-5-11-18(20)28/h4-16H,3H2,1-2H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
LHIVRMDZPYZFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol](/img/structure/B12457223.png)
![ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12457231.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-nitrobenzoate](/img/structure/B12457233.png)

![2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B12457241.png)
![N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12457245.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12457262.png)

![1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL](/img/structure/B12457273.png)
![N,N'-biphenyl-4,4'-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}](/img/structure/B12457277.png)


